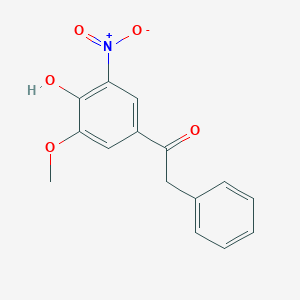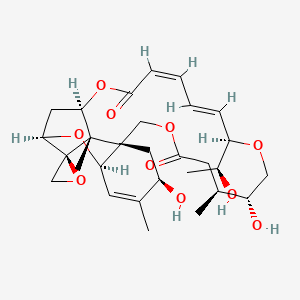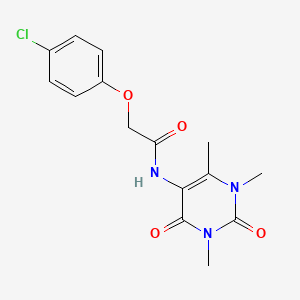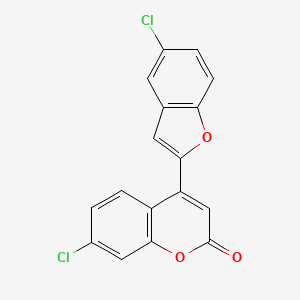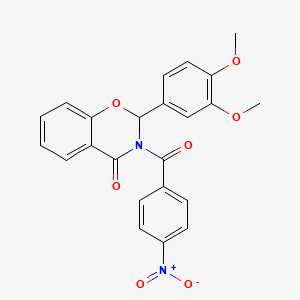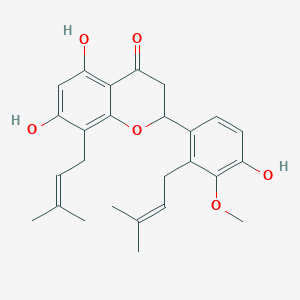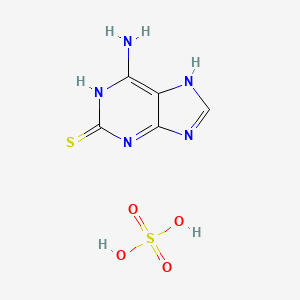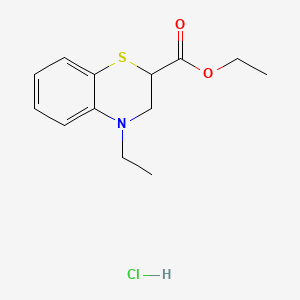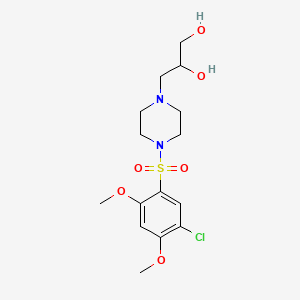
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxybenzenesulfonyl chloride and 4-(2,3-dihydroxypropyl)piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.
Procedure: The sulfonyl chloride is added dropwise to a solution of the piperazine derivative in the presence of the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while substitution of the chlorine atom may yield various substituted derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2-hydroxyethyl)piperazine
- 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)morpholine
Uniqueness
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
CAS 编号 |
97630-32-5 |
|---|---|
分子式 |
C15H23ClN2O6S |
分子量 |
394.9 g/mol |
IUPAC 名称 |
3-[4-(5-chloro-2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C15H23ClN2O6S/c1-23-13-8-14(24-2)15(7-12(13)16)25(21,22)18-5-3-17(4-6-18)9-11(20)10-19/h7-8,11,19-20H,3-6,9-10H2,1-2H3 |
InChI 键 |
CHEPRRGYRNIGBR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CC(CO)O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


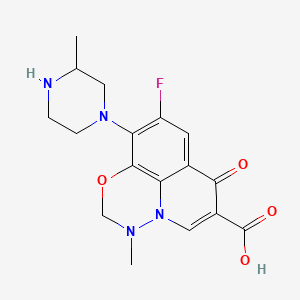
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)
